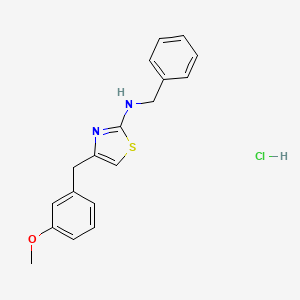

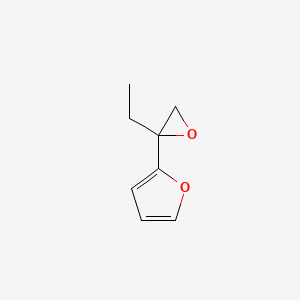

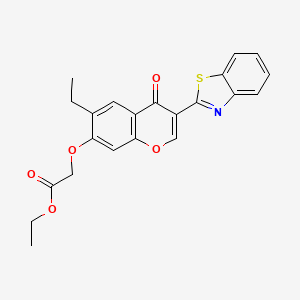

![molecular formula C26H20Cl2N2O4 B2430000 Methyl 3-(3-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate CAS No. 317821-79-7](/img/structure/B2430000.png)

Methyl 3-(3-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is a common structural motif found in agrochemicals and pharmaceuticals .

Synthesis Analysis

The synthesis of pyrrole derivatives often involves the reaction of amines and carbonyl compounds. The specific synthesis pathway for this compound would depend on the exact substituents and their positions .Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as X-ray crystallography . The compound likely has a complex structure due to the presence of multiple aromatic rings and a pyrrole core .Chemical Reactions Analysis

Pyrrole compounds can undergo a variety of chemical reactions, including electrophilic substitution, due to the electron-rich nature of the pyrrole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of chlorophenyl groups could impact the compound’s solubility and reactivity .Scientific Research Applications

Crystal Structure and Molecular Conformations

Research on similar compounds to Methyl 3-(3-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate has focused on their crystal structures and molecular conformations. For instance, Quiroga et al. (2013) studied two methyl octahydropyrrolo[3,4-c]pyrrole-1-carboxylates, revealing how these molecules are linked into sheets by hydrogen bonds, with conformations close to half-chair forms (Quiroga, Gálvez, Cobo, & Glidewell, 2013).

Synthetic Protocols and Green Chemistry

Yadav et al. (2021) developed a simple and efficient synthetic protocol for similar pyrano pyrimidine carboxylate derivatives, emphasizing operational simplicity and high yields, highlighting the relevance of green chemistry in the synthesis of such compounds (Yadav, Lim, Kim, & Jeong, 2021).

Antimicrobial and Antitumoral Potential

Research by Biava et al. (2008) on 1,5-Diphenylpyrrole derivatives, which are structurally related to the compound , demonstrated significant activity against Mycobacterium tuberculosis, suggesting potential antimicrobial applications (Biava, Porretta, Poce, De Logu, Saddi, Meleddu, Manetti, De Rossi, & Botta, 2008). Similarly, Silva et al. (2012) examined functionalized pyrroles, which are notable as active antitumoral agents (Silva, López‐Tosco, Tejedor, García‐Tellado, & González-Platas, 2012).

Insecticidal Properties

Boukouvala et al. (2019) studied several pyrrole derivatives for their insecticidal efficacy against stored-product pests, indicating the potential of such compounds in pest control applications (Boukouvala, Kavallieratos, Athanassiou, Benelli, & Hadjiarapoglou, 2019).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 1-(3-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-3-phenyl-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20Cl2N2O4/c1-34-25(33)26(16-7-3-2-4-8-16)21-20(22(29-26)15-6-5-9-18(28)14-15)23(31)30(24(21)32)19-12-10-17(27)11-13-19/h2-14,20-22,29H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAOYILUZYVJOQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(C2C(C(N1)C3=CC(=CC=C3)Cl)C(=O)N(C2=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20Cl2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

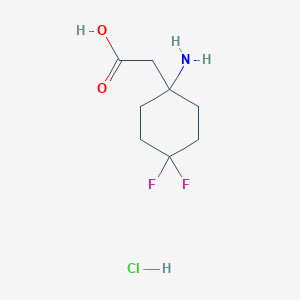

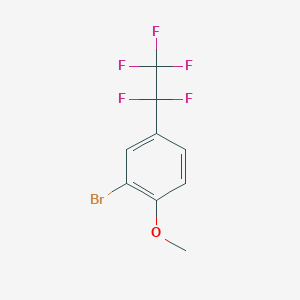

![3,4-Dimethyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2429917.png)

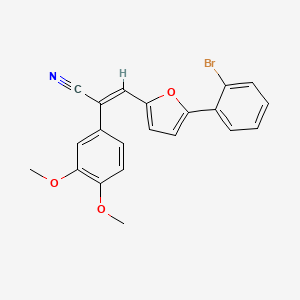

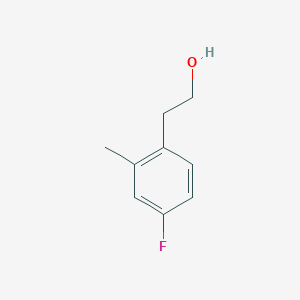

![(2,4-Difluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2429922.png)

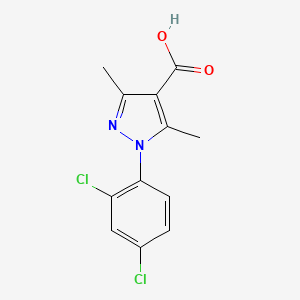

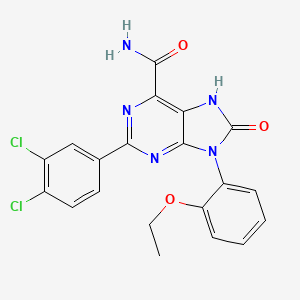

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2429927.png)

![(R)-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B2429938.png)